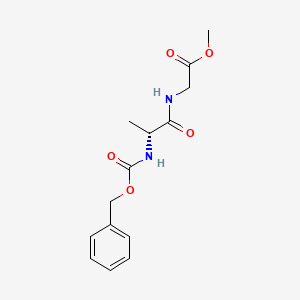

Z-D-Ala-Gly-OMe

CAS No.:

Cat. No.: VC13724033

Molecular Formula: C14H18N2O5

Molecular Weight: 294.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H18N2O5 |

|---|---|

| Molecular Weight | 294.30 g/mol |

| IUPAC Name | methyl 2-[[(2R)-2-(phenylmethoxycarbonylamino)propanoyl]amino]acetate |

| Standard InChI | InChI=1S/C14H18N2O5/c1-10(13(18)15-8-12(17)20-2)16-14(19)21-9-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3,(H,15,18)(H,16,19)/t10-/m1/s1 |

| Standard InChI Key | SKLYMDPIMHAIOY-SNVBAGLBSA-N |

| Isomeric SMILES | C[C@H](C(=O)NCC(=O)OC)NC(=O)OCC1=CC=CC=C1 |

| SMILES | CC(C(=O)NCC(=O)OC)NC(=O)OCC1=CC=CC=C1 |

| Canonical SMILES | CC(C(=O)NCC(=O)OC)NC(=O)OCC1=CC=CC=C1 |

Introduction

Structural Overview and Key Features

Z-D-Ala-Gly-OMe is a dipeptide with the following structural components:

-

D-Alanine: The amino acid at the N-terminus, with the D-configuration (unlike the L-form prevalent in natural peptides).

-

Z-Protecting Group: A benzyloxycarbonyl group attached to the α-amino group of D-alanine, preventing unwanted side reactions during synthesis.

-

Glycine Methyl Ester: The C-terminal glycine residue is esterified to a methyl group, masking the carboxylate for selective deprotection.

| Property | Value/Description | Source |

|---|---|---|

| Molecular Formula | C₁₄H₁₈N₂O₅ | |

| Molecular Weight | 294.30 g/mol | |

| CAS Number | Not explicitly listed (VCID: VC13724033) | |

| Stereochemistry | D-Alanine (2R configuration) |

The Z group and methyl ester enable orthogonal protection strategies, allowing sequential deprotection for controlled peptide elongation .

Synthesis Methods and Optimization

Z-D-Ala-Gly-OMe is synthesized via coupling reactions, leveraging diverse reagents and conditions:

Coupling Reagents and Enantioselective Synthesis

Pseudo-enantiomeric coupling reagents derived from quinine or quinidine enable enantioselective synthesis from racemic substrates . For example:

-

Reagent 4 (2DMT/quinine/2BF₄⁻):

-

Reagent 7 (2DMT/quinidine/2BF₄⁻):

| Reagent | Substrates | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|

| 2DMT/quinine/2BF₄⁻ | Rac-Z-Ala-OH + HCl·H-Gly-OMe | 56 | 98–99.5 | |

| 2DMT/quinidine/2BF₄⁻ | Rac-Z-Ala-OH + HCl·H-Gly-OMe | 57 | 99.5 |

Aqueous-Phase Coupling

Phenolsulfonic acid derivatives (e.g., 4-phenolsulfonic acid esters) enable water-soluble active esters for coupling in aqueous media :

-

Z-Ala-OPS(Br, Na):

-

Z-Ala-OPS(NO₂, Na):

Note: These methods minimize racemization, as evidenced by NMR analysis showing no D-Ala contamination .

Applications in Peptide Synthesis

Z-D-Ala-Gly-OMe serves as a building block for complex peptides, exploiting its protected groups for selective deprotection:

Solid-Phase Peptide Synthesis (SPPS)

The Z group is removed via hydrogenation or acidolysis (e.g., 1 M TFMSA in TFA), enabling N-terminal elongation . The methyl ester is hydrolyzed to a carboxylic acid using NaOH or LiOH for C-terminal coupling.

Enzymatic Modifications

Enzymes like thermolysin or papain catalyze peptide bond formation, though yields for D-Ala incorporation remain moderate :

-

Thermolysin: Preferences hydrophobic acyl donors (e.g., Z-Phe-OH), but Z-D-Ala-Gly-OMe may require optimized conditions .

-

Papain: Coupling Z-Gly-d-Ala-OH in frozen aqueous solutions improves yields to 80% .

Spectroscopic Characterization

NMR Data

Key NMR signals for Z-D-Ala-Gly-OMe include:

-

Glycine Methyl Ester: δ 3.72 ppm (¹H NMR, CDCl₃).

Mass Spectrometry

Exact mass: 294.137 g/mol (C₁₄H₁₈N₂O₅).

Research Findings and Challenges

Enantioselectivity and Racemization

-

High Enantiomeric Purity: Reagents like 2DMT/quinine/2BF₄⁻ achieve >99% ee, comparable to enzymatic resolution .

-

Racemization Control: Aqueous coupling with phenolsulfonic esters minimizes epimerization .

Comparative Analysis of Analogues

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume